molecular formula C21H20N4O3S B2585300 N-(2-methoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393825-72-4

N-(2-methoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2585300
CAS No.: 393825-72-4
M. Wt: 408.48
InChI Key: DCIYOOODOLNQSN-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a synthetic small molecule built on the dihydropyrrolo[1,2-a]pyrazine scaffold, a structure recognized for its significant potential in medicinal chemistry and neuroscience research. Compounds featuring this core structure have been identified as potent and selective positive allosteric modulators (PAMs) of GluN2C- and GluN2D-containing NMDA receptors . The NMDA receptor is a critical ion channel that mediates slow, calcium-permeable synaptic transmission in the central nervous system, and its dysfunction is implicated in a range of neurological disorders . The inclusion of the carbothioamide group in its structure is a key feature shared with other biologically active molecules; this moiety is frequently employed in the design of novel chemotherapeutic and antioxidant agents, as it can facilitate interaction with biological targets such as DNA . Consequently, this compound presents a versatile chemical tool for researchers investigating the modulation of NMDA receptor function for cognitive enhancement or exploring new avenues in oncology research, particularly in studying DNA-binding mechanisms and inducing apoptosis in cancer cell lines. Its unique structure, combining a complex heterocyclic core with specific aromatic substitutions, makes it a valuable asset for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization processes in drug discovery.

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-28-19-7-3-2-5-17(19)22-21(29)24-14-13-23-12-4-6-18(23)20(24)15-8-10-16(11-9-15)25(26)27/h2-12,20H,13-14H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIYOOODOLNQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)N2CCN3C=CC=C3C2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Structure and Substituent Effects

Compound A : N-(2,6-Diethylphenyl)-1-(4-Pyridinyl)-3,4-Dihydropyrrolo[1,2-a]Pyrazine-2(1H)-Carbothioamide ()

  • Structural Differences : Replaces 4-nitrophenyl with 4-pyridinyl and 2-methoxyphenyl with 2,6-diethylphenyl.
  • Diethylphenyl increases hydrophobicity (logP ≈ 4.2 estimated) compared to the methoxy group (logP ≈ 2.8 for the target compound).
  • Molecular Weight : 390.549 vs. ~424.5 (estimated for the target compound), suggesting differences in pharmacokinetics .

Compound B : (Z)-2-(1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethylidene)-N-Phenylhydrazine-1-Carbothioamide ()

  • Structural Differences : Contains a triazole ring instead of pyrrolo-pyrazine.
  • Impact :
    • The triazole ring enhances metabolic stability but reduces planarity compared to the fused pyrrolo-pyrazine system.
    • The 4-nitrophenyl group is retained, suggesting shared electronic effects .
Spectroscopic Comparisons

IR Data :

  • Target Compound: Expected C=S stretch at ~1250 cm⁻¹ (carbothioamide) and NO₂ asymmetric stretch at ~1520 cm⁻¹.
  • Compound E () : C=O at 1656 cm⁻¹ and N=N at 1447 cm⁻¹, highlighting distinct functional groups .

¹H NMR Shifts :

  • 4-Nitrophenyl Protons : In -nitrophenyl protons resonate at δ 8.07–8.17 (J = 8 Hz), similar to the target compound’s expected aromatic signals .
  • Methoxyphenyl Protons : In , methoxy groups show δ ~3.8–4.0, aligning with the target’s 2-methoxyphenyl moiety .
Pharmacological Implications (Inferred)
  • Methoxyphenyl vs. Pyridinyl (Compound A) : Methoxy groups may improve solubility but reduce target affinity compared to basic pyridinyl .

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